Cas no 16259-78-2 (H-Lys-obzl 2 p-tosylate)
H-Lys-obzl 2 p-tosylate Chemical and Physical Properties
Names and Identifiers
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- O-Benzyl-L-lysine bis(toluene-p-sulphonate)
- (S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate)
- benzyl (2S)-2,6-diaminohexanoate,4-methylbenzenesulfonic acid
- H-L-LYS-OBZL 2 TOSOH,
- H-Lys-OBzl · 2 p-tosylate
- H-Lys-OBzl.2TosOH
- (S)-Benzyl2,6-diaminohexanoatebis(4-methylbenzenesulfonate)
- di-p-toluenesulfonic acid salt of L-lysine benzyl ester
- EINECS 240-366-0
- L-lysine benzyl ester bis(p-toluenesulfonate)
- L-lysine benzyl ester ditosylate
- L-Lys-O-Bzl bis(p-toluenesulfonate)
- toluene-4-sulfonic acid,L-lysine benzyl ester salt
- Toluol-4-sulfonsaeure,L-Lysin-benzylester-Salz
- H-LYS-OBZL 2 P-TOSYLATE
- H-Lys-OBzl p-tosylate
- HKSGNVBOEXPQHJ-LTCKWSDVSA-N
- AK163963
- C13H20N2O2.2C7H8O3S
- 7205AH
- AX8295021
- ST24036258
- L-lysine benzyl ester di-p-toluene sulfonic acid salt
- L-Lysine, phenylmethyl ester, 4-methylbenzenesulfonate (1:2)
- F10671
- CS-0156260
- MFCD08458627
- NS00053572
- A882824
- H-Lys-OBzl . 2 p-tosylate
- 16259-78-2
- C27H36N2O8S2
- DS-8395
- AKOS024464900
- H-Lys-OBZl ? 2 p-tosylate
- SCHEMBL7803936
- BENZYL (2S)-2,6-DIAMINOHEXANOATE; BIS(PARA-TOLUENE SULFONATE)
- DB-146161
- H-Lys-obzl 2 p-tosylate
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- MDL: MFCD08458627
- Inchi: 1S/C13H20N2O2.2C7H8O3S/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,12H,4-5,8-10,14-15H2;2*2-5H,1H3,(H,8,9,10)/t12-;;/m0../s1
- InChI Key: HKSGNVBOEXPQHJ-LTCKWSDVSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O.S(C1C=CC(C)=CC=1)(=O)(=O)O.O(CC1C=CC=CC=1)C([C@H](CCCCN)N)=O
Computed Properties
- Exact Mass: 580.19100
- Monoisotopic Mass: 580.19130846g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 39
- Rotatable Bond Count: 10
- Complexity: 422
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 204
Experimental Properties
- PSA: 203.84000
- LogP: 7.23170
H-Lys-obzl 2 p-tosylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L488793-100mg |
H-Lys-obzl 2 p-tosylate |
16259-78-2 | 100mg |
$75.00 | 2023-05-18 | ||
| TRC | L488793-250mg |
H-Lys-obzl 2 p-tosylate |
16259-78-2 | 250mg |
$138.00 | 2023-05-18 | ||
| TRC | L488793-500mg |
H-Lys-obzl 2 p-tosylate |
16259-78-2 | 500mg |
$207.00 | 2023-05-18 | ||
| TRC | L488793-1g |
H-Lys-obzl 2 p-tosylate |
16259-78-2 | 1g |
$293.00 | 2023-05-18 | ||
| Alichem | A019086832-5g |
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) |
16259-78-2 | 97% | 5g |
258.72 USD | 2021-06-17 | |
| Alichem | A019086832-10g |
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) |
16259-78-2 | 97% | 10g |
441.00 USD | 2021-06-17 | |
| Alichem | A019086832-25g |
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) |
16259-78-2 | 97% | 25g |
786.24 USD | 2021-06-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S14440-1g |
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) |
16259-78-2 | 1g |
¥106.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S14440-250mg |
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) |
16259-78-2 | 250mg |
¥46.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S14440-5g |
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) |
16259-78-2 | 5g |
¥346.0 | 2021-09-07 |
H-Lys-obzl 2 p-tosylate Suppliers
H-Lys-obzl 2 p-tosylate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on H-Lys-obzl 2 p-tosylate
Professional Introduction to Compound with CAS No 16259-78-2 and Product Name H-Lys-obzl 2 p-tosylate
Compound with the CAS number 16259-78-2 and the product name H-Lys-obzl 2 p-tosylate represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, chemically known as N-(tert-butoxycarbonyl)-L-lysine p-tosylate, is a crucial intermediate in the synthesis of various peptide-based drugs and bioactive molecules. Its utility spans across multiple domains, including medicinal chemistry, proteomics, and drug development, making it a subject of extensive research and industrial interest.
The structure of H-Lys-obzl 2 p-tosylate incorporates a protected form of lysine, an essential amino acid, which is pivotal in the construction of complex protein structures. The presence of the tert-butoxycarbonyl (Boc) group and the para-toluenesulfonyl (tosyl) group enhances the stability and reactivity of the lysine residue, facilitating its use in controlled synthetic pathways. These protective groups are strategically employed to prevent unwanted side reactions during peptide bond formation, ensuring high yields and purity in the final product.
In recent years, there has been a surge in research focusing on the development of novel peptide therapeutics due to their high specificity and efficacy in targeting various diseases. H-Lys-obzl 2 p-tosylate plays a pivotal role in this landscape by serving as a versatile building block for constructing intricate peptide sequences. Its application in solid-phase peptide synthesis (SPPS) has been particularly noteworthy, where it enables the stepwise assembly of peptides with high precision and reproducibility.
One of the most compelling aspects of H-Lys-obzl 2 p-tosylate is its role in enabling the synthesis of difficult-to-access peptides. For instance, its use has been instrumental in creating cyclic peptides that exhibit potent biological activities. Cyclic peptides are gaining prominence due to their improved pharmacokinetic properties compared to linear peptides. The Boc and tosyl protecting groups on H-Lys-obzl 2 p-tosylate allow for selective deprotection steps, which are essential for achieving the correct sequence and conformation of cyclic peptides.
Moreover, H-Lys-obzl 2 p-tosylate has found applications in the development of enzyme inhibitors. By incorporating this protected lysine residue into inhibitor molecules, researchers can design compounds that specifically target enzymatic activity relevant to various diseases. The stability provided by the protecting groups ensures that the inhibitor remains intact during biological assays, leading to more reliable and accurate results.
The compound's significance extends beyond its role as a synthetic intermediate. It has also been utilized in structural biology studies to understand protein-ligand interactions at a molecular level. The use of H-Lys-obzl 2 p-tosylate in NMR spectroscopy and X-ray crystallography has provided valuable insights into the binding modes of peptides and their interactions with target proteins. These structural insights are crucial for rational drug design and optimization.
Recent advancements in computational chemistry have further enhanced the utility of H-Lys-obzl 2 p-tosylate. Molecular modeling studies have demonstrated its potential as a scaffold for designing novel bioactive molecules. By leveraging computational tools, researchers can predict the binding affinity and specificity of peptides derived from H-Lys-obzl 2 p-tosylate, thereby accelerating the drug discovery process.
The industrial production of H-Lys-obzl 2 p-tosylate has also seen significant improvements, thanks to advancements in synthetic methodologies. Continuous flow chemistry has emerged as a powerful tool for scaling up peptide synthesis while maintaining high yields and purity. This approach has not only reduced production costs but also minimized waste generation, aligning with sustainable chemistry principles.
In conclusion, compound with CAS No 16259-78-2 and product name H-Lys-obzl 2 p-tosylate represents a cornerstone in modern pharmaceutical chemistry. Its versatility as a synthetic intermediate makes it indispensable in peptide drug development, structural biology, and enzyme inhibition studies. As research continues to evolve, it is anticipated that H-Lys-obzl 2 p-tosylate will remain at the forefront of innovation, driving advancements in medicine and biotechnology.
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